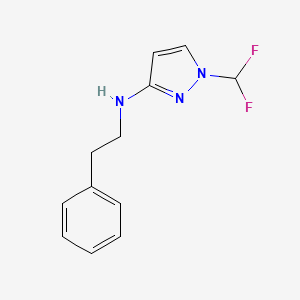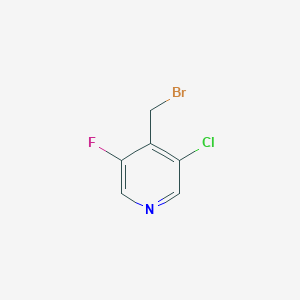
1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine is an organic compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol. This compound is characterized by the presence of a cyclobutane ring attached to a methanamine group, with a 3-fluoro-4-methoxyphenyl substituent. It is a useful research chemical and is often employed as a building block in organic synthesis.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine typically involves multiple steps. One common method starts with the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclobutanone in the presence of a base to form an intermediate. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amines under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with various enzymes and receptors, influencing biological processes. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine: This compound lacks the methanamine group, which may result in different chemical and biological properties.
1-(3-Fluoro-4-methoxyphenyl)cyclobutylmethanol: The presence of a hydroxyl group instead of a methanamine group can lead to different reactivity and applications.
1-(3-Fluoro-4-methoxyphenyl)cyclobutylamine: This compound has a primary amine group, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structure, which combines the properties of a cyclobutane ring, a methanamine group, and a 3-fluoro-4-methoxyphenyl substituent, making it a versatile and valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
[1-(3-fluoro-4-methoxyphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H16FNO/c1-15-11-4-3-9(7-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6,8,14H2,1H3 |
Clave InChI |
KQUWMNYJFDJALS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CCC2)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737380.png)
![1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B11737385.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737386.png)
![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11737388.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11737391.png)
![3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737396.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737408.png)
![ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate](/img/structure/B11737412.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737413.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737429.png)

![2-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11737447.png)
